

## Why did Olumacostat Glasaretil fail in phase 3 clinical trials?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Olumacostat Glasaretil |           |
| Cat. No.:            | B609738                | Get Quote |

### Olumacostat Glasaretil: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **Olumacostat Glasaretil**.

### **Frequently Asked Questions (FAQs)**

Q1: What was the primary mechanism of action for Olumacostat Glasaretil?

A1: **Olumacostat Glasaretil** was designed as a topical inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3] ACC is the enzyme that catalyzes the first, rate-limiting step in the de novo synthesis of fatty acids.[4][5][6][7] By inhibiting ACC in the sebaceous glands, **Olumacostat Glasaretil** aimed to reduce the production of sebum, a key factor in the pathogenesis of acne vulgaris.[1][8] Over 80% of the components of human sebum contain fatty acids.[7][8]

Q2: Why did Olumacostat Glasaretil fail in its Phase 3 clinical trials?

A2: **Olumacostat Glasaretil** failed in its two Phase 3 pivotal trials, CLAREOS-1 and CLAREOS-2, because it did not meet the co-primary endpoints for efficacy.[9][10] The drug did not demonstrate a statistically significant improvement in reducing acne lesions or in the Investigator's Global Assessment (IGA) score compared to the vehicle control.[9][10] Following



these results, Dermira, the biopharmaceutical company that developed the drug, announced the discontinuation of its development program.[9][10][11][12]

Q3: Was the failure of Olumacostat Glasaretil in Phase 3 related to safety concerns?

A3: No, the failure was not attributed to safety concerns. Consistent with its Phase 2a and 2b studies, **Olumacostat Glasaretil** was well-tolerated in the Phase 3 trials.[9][10] Reported adverse events were predominantly mild to moderate in severity, and there were no treatment-related serious adverse events reported.[9][10]

### **Troubleshooting Guide**

Issue: Discrepancy between Phase 2 and Phase 3 Efficacy Results

Researchers may question why **Olumacostat Glasaretil** showed promising results in Phase 2 trials but failed to demonstrate efficacy in Phase 3. This section provides a comparative analysis of the data.

### **Summary of Phase 2b Efficacy Data**

In a Phase IIb double-blind, dose-ranging, vehicle-controlled trial, **Olumacostat Glasaretil** (OG) showed a statistically significant reduction in both inflammatory and non-inflammatory acne lesions compared to the vehicle.[2] The most significant improvements were observed with the 7.5% concentration applied twice daily.[2]

| Efficacy Endpoint (12 weeks)               | OG 7.5% Twice<br>Daily | Vehicle (Combined) | p-value |
|--------------------------------------------|------------------------|--------------------|---------|
| Mean Reduction in Inflammatory Lesions     | -15.0                  | -10.7              | p=0.001 |
| Mean Reduction in Non-inflammatory Lesions | -17.5                  | -9.3               | p<0.001 |

## Summary of Phase 3 Efficacy Data (CLAREOS-1 & CLAREOS-2)



The Phase 3 program, which included two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials, did not replicate the statistically significant efficacy observed in Phase 2.[9]

Table 1: Absolute Change in Lesion Counts from Baseline at Week 12[9]

| Trial     | Treatment Group           | Mean Reduction in<br>Inflammatory<br>Lesions | Mean Reduction in<br>Non-inflammatory<br>Lesions |
|-----------|---------------------------|----------------------------------------------|--------------------------------------------------|
| CLAREOS-1 | Olumacostat<br>Glasaretil | 14.3                                         | 14.8                                             |
| Vehicle   | 13.7                      | 11.2                                         |                                                  |
| CLAREOS-2 | Olumacostat<br>Glasaretil | 16.6                                         | 17.8                                             |
| Vehicle   | 15.3                      | 17.4                                         |                                                  |

Table 2: Investigator's Global Assessment (IGA) Score at Week 12[9]

| Trial     | Treatment Group        | Percentage of Patients with ≥2-grade Improvement and Score of 0 or 1 |
|-----------|------------------------|----------------------------------------------------------------------|
| CLAREOS-1 | Olumacostat Glasaretil | 19.1%                                                                |
| Vehicle   | 20.8%                  |                                                                      |
| CLAREOS-2 | Olumacostat Glasaretil | 16.3%                                                                |
| Vehicle   | 11.8%                  |                                                                      |

### **Experimental Protocols & Methodologies**

Phase 3 Clinical Trial Design (CLAREOS-1 & CLAREOS-2)

A general outline of the experimental protocol for the Phase 3 trials is provided below.



- Study Design: The Phase 3 program consisted of two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials.[9]
- Participants: A total of 1,503 patients aged nine years and older with moderate-to-severe acne vulgaris were enrolled across 94 sites in the United States, Canada, and Australia.[9]
- Randomization and Treatment: Patients were randomized to receive either Olumacostat
   Glasaretil or a vehicle control.
- Dosage and Administration: The treatment was applied topically.
- · Primary Efficacy Endpoints:
  - The absolute change from baseline in inflammatory lesion counts at week 12.[9]
  - The absolute change from baseline in non-inflammatory lesion counts at week 12.[9]
  - The percentage of patients achieving at least a two-grade improvement from baseline to a final grade of "clear" or "almost clear" (a score of 0 or 1) on the 5-point Investigator's Global Assessment (IGA) scale at week 12.[9]
- Safety Assessments: Adverse events were monitored throughout the trials.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of Action of Olumacostat Glasaretil.



### **Experimental Workflow**



Click to download full resolution via product page

Caption: Olumacostat Glasaretil Phase 3 Clinical Trial Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

### Troubleshooting & Optimization





- 1. medestheticsmag.com [medestheticsmag.com]
- 2. Primary results from phase IIb trial assessing olumacostat glasaretil for acne vulgaris Clinical Trials Arena [clinicaltrialsarena.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Olumacostat glasaretil, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A
  phase IIa, multicenter, randomized, vehicle-controlled study PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor Olumacostat Glasaretil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Dermira's Two Phase 3 Trials Evaluating Olumacostat [globenewswire.com]
- 11. BioCentury Dermira plummets after Phase III acne failure [biocentury.com]
- 12. biopharmadive.com [biopharmadive.com]
- To cite this document: BenchChem. [Why did Olumacostat Glasaretil fail in phase 3 clinical trials?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609738#why-did-olumacostat-glasaretil-fail-in-phase-3-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com